molecular formula C13H8ClN3O2S2 B11052527 2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B11052527
M. Wt: 337.8 g/mol
InChI Key: AUGWILIBUFHYRM-UHFFFAOYSA-N
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Description

2-CHLORO-5-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID typically involves multi-step organic reactions One common approach is to start with the chlorination of benzoic acid to introduce the chloro group This is followed by the formation of the triazole ring through cyclization reactions involving thiophene derivatives and appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzoic acid derivatives.

    Substitution: Azido or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

2-CHLORO-5-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The chloro group can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID: Similar structure but with a chlorosulfonyl group instead of the triazole and thiophene rings.

    2-CHLORO-5-THIOPHENE CARBOXYLIC ACID: Contains a thiophene ring but lacks the triazole moiety.

    5-(2-THIENYL)-1,2,4-TRIAZOLE: Contains the triazole and thiophene rings but lacks the benzoic acid and chloro groups.

Uniqueness

2-CHLORO-5-[3-SULFANYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-4-YL]BENZOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the triazole and thiophene rings, along with the chloro and sulfanyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8ClN3O2S2

Molecular Weight

337.8 g/mol

IUPAC Name

2-chloro-5-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C13H8ClN3O2S2/c14-9-4-3-7(6-8(9)12(18)19)17-11(15-16-13(17)20)10-2-1-5-21-10/h1-6H,(H,16,20)(H,18,19)

InChI Key

AUGWILIBUFHYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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